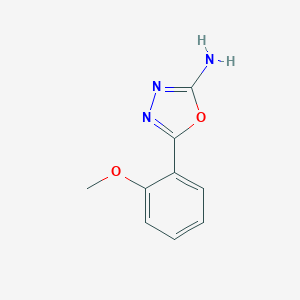

5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-13-7-5-3-2-4-6(7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTILGWBWTPTFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205735 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5711-59-1 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005711591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed technical overview of the synthesis and characterization of 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the 1,3,4-oxadiazole class, this molecule serves as a valuable scaffold in the design of novel therapeutic agents due to the diverse biological activities associated with this heterocycle, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

This document is structured to provide senior application scientists and drug development professionals with a robust, field-proven methodology. The protocols are designed as self-validating systems, where the causality behind experimental choices is explained, and the characterization data serves to unequivocally confirm the successful synthesis of the target compound.

Synthetic Strategy and Core Protocol

The most direct and reliable pathway to 5-substituted-2-amino-1,3,4-oxadiazoles involves the cyclization of an appropriate acyl hydrazide intermediate.[3] The strategy detailed here follows a two-step process: (1) formation of 2-methoxybenzoyl hydrazide from a commercially available ester, and (2) subsequent cyclization with cyanogen bromide to construct the 1,3,4-oxadiazole ring.

Visualized Synthesis Workflow

The following diagram outlines the complete synthetic pathway from the starting material to the final product.

Caption: Reaction scheme for the synthesis of the target compound.

Part A: Synthesis of 2-Methoxybenzoyl Hydrazide

This initial step converts the methyl ester of 2-methoxybenzoic acid into its corresponding hydrazide, a crucial intermediate for the subsequent cyclization.

Experimental Protocol:

-

To a solution of methyl 2-methoxybenzoate (1.0 eq) in absolute ethanol (15 mL/g of ester), add hydrazine hydrate (3.0 eq).

-

Fit the round-bottom flask with a reflux condenser and heat the reaction mixture to reflux.

-

Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the resulting white solid precipitate by vacuum filtration, wash it with a small amount of cold ethanol, and dry it under vacuum to yield 2-methoxybenzoyl hydrazide.

-

Causality and In-Process Validation: Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the stable hydrazide. The formation of a solid precipitate upon cooling is the first indicator of a successful reaction. The purity can be checked by melting point determination and comparison with the literature value.

Part B: Synthesis of this compound

This is the key ring-forming step, where the hydrazide is cyclized to form the desired 2-amino-1,3,4-oxadiazole ring. This method is adapted from established procedures for similar structures.[4]

Experimental Protocol:

-

Dissolve 2-methoxybenzoyl hydrazide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (20 mL/g of hydrazide).

-

Add sodium bicarbonate (NaHCO₃, 1.0 eq) to the solution to act as a base.

-

In a separate flask, dissolve cyanogen bromide (CNBr, 1.1 eq) in the same solvent system and add it dropwise to the hydrazide solution at room temperature over 15-20 minutes.

-

Safety Note: Cyanogen bromide is highly toxic and volatile. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

-

Stir the resulting mixture at room temperature for 2-3 hours. Monitor the reaction via TLC.

-

Upon completion, pour the reaction mixture into ethyl acetate. Wash the organic layer sequentially with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude solid by recrystallization from ethanol or by column chromatography (using a mixture of ethyl acetate and petroleum ether as the eluent) to afford the pure this compound.

-

Mechanistic Insight and Trustworthiness: Cyanogen bromide serves as the source for the C2 carbon and the exocyclic amino group of the oxadiazole ring. The reaction proceeds via an initial nucleophilic attack of the terminal nitrogen of the hydrazide onto the cyanogen bromide, followed by an intramolecular cyclization where the carbonyl oxygen attacks the newly formed electrophilic carbon. Subsequent dehydration leads to the aromatic oxadiazole ring. The successful formation of a new, less polar product (as observed by TLC) and the subsequent characterization data validate the cyclization.

Comprehensive Characterization

Unequivocal structural confirmation is paramount. The following analytical data are expected for the successful synthesis of this compound (Formula: C₉H₉N₃O₂, Molecular Weight: 191.19 g/mol ).[5]

Spectroscopic and Physical Data

| Technique | Expected Data | Interpretation |

| Appearance | White to off-white solid.[5] | Confirms the physical state of the purified compound. |

| Melting Point | A sharp melting point is expected for the pure compound. | Purity indicator. Broad range suggests impurities. |

| ¹H NMR | δ ~7.8-7.9 (dd, 1H, Ar-H), δ ~7.5-7.6 (m, 1H, Ar-H), δ ~7.1-7.2 (d, 1H, Ar-H), δ ~7.0-7.1 (t, 1H, Ar-H), δ ~7.4 (s, 2H, -NH₂), δ ~3.9 (s, 3H, -OCH₃) | Confirms the presence of the 2-methoxyphenyl group, the primary amine, and the methoxy group protons in the correct ratio. The NH₂ peak is D₂O exchangeable. |

| ¹³C NMR | δ ~164 ppm (C5), δ ~158 ppm (C2), δ ~157 ppm (Ar-C-O), δ ~110-135 ppm (Ar-C), δ ~56 ppm (-OCH₃) | Identifies the two distinct carbons of the oxadiazole ring and the carbons of the methoxyphenyl substituent. |

| FT-IR (cm⁻¹) | ~3300, 3150 (N-H str), ~1660 (C=N str), ~1600 (Aromatic C=C str), ~1250 (Asym. C-O-C str), ~1020 (Sym. C-O-C str) | Provides evidence for the primary amine (-NH₂), the C=N bond within the oxadiazole ring, and the ether linkages. |

| Mass Spec (MS) | [M+H]⁺ = 192.07 | Confirms the molecular weight of the target compound. |

Visualizing the Characterization Logic

The confirmation of the final product relies on a logical flow of data, where each piece of evidence supports the proposed structure and the completion of the reaction.

Caption: Logic flow for structural validation via spectroscopy.

Conclusion

This guide outlines a reliable and well-documented procedure for the synthesis of this compound. The two-step synthesis is efficient, and the proposed characterization workflow provides a clear and definitive method for structural verification. By understanding the rationale behind each step and utilizing the provided spectroscopic data as a benchmark, researchers in medicinal chemistry and drug development can confidently synthesize and validate this valuable heterocyclic scaffold for further investigation and application in their discovery programs.

References

-

Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules - MDPI. [Link]

-

Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities. Journal of Medicinal and Chemical Sciences. [Link]

- Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.

-

Synthesis of some new 1-acylthiosemicarbazides, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazole-3-thiones and their anti-inflammatory activities. Arzneimittelforschung. [Link]

-

5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine. IUCrData. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

Sources

- 1. Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities [jmchemsci.com]

- 2. Synthesis of some new 1-acylthiosemicarbazides, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazole-3-thiones and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide on the Biological Activity of 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds exhibiting a wide spectrum of biological activities. This guide focuses on a specific derivative, 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, a molecule of significant interest for its potential therapeutic applications. While direct studies on this particular compound are emerging, a wealth of data from structurally related analogues provides a strong foundation for predicting its biological profile. This document will synthesize the existing knowledge on closely related compounds to provide a comprehensive overview of the probable anticancer, antimicrobial, and anti-inflammatory properties of this compound. Detailed experimental protocols for the evaluation of these activities are provided to empower researchers in their exploration of this promising molecule.

Introduction: The 1,3,4-Oxadiazole Scaffold and the Significance of its Substituents

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its planarity, metabolic stability, and ability to participate in hydrogen bonding interactions make it a privileged structure in drug design.[1] The biological activity of 1,3,4-oxadiazole derivatives is profoundly influenced by the nature of the substituents at the 2 and 5 positions.

The 2-amino group is a key pharmacophore known to impart a range of biological activities, including antimicrobial and anticancer effects.[2] The presence of this group can enhance the molecule's ability to interact with biological targets through hydrogen bonding.

The 5-(2-methoxyphenyl) group introduces specific steric and electronic features. The methoxy group at the ortho position can influence the conformation of the phenyl ring relative to the oxadiazole core, potentially impacting receptor binding. Furthermore, the methoxy group can alter the lipophilicity and metabolic profile of the compound. The presence of a methoxyphenyl substituent has been associated with significant anticancer and anti-inflammatory activities in related heterocyclic systems.[3][4]

Synthesis of this compound

While a specific protocol for the title compound is not extensively documented in publicly available literature, its synthesis can be reliably extrapolated from established methods for analogous 2-amino-5-aryl-1,3,4-oxadiazoles. A common and effective route involves the cyclization of an appropriate thiosemicarbazide precursor.[5]

Proposed Synthetic Pathway

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methoxybenzohydrazide

-

To a solution of methyl 2-methoxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield 2-methoxybenzohydrazide.

Step 2: Synthesis of 1-(2-Methoxybenzoyl)thiosemicarbazide

-

Dissolve 2-methoxybenzohydrazide (1 equivalent) in a suitable solvent such as ethanol.

-

Add an aqueous solution of potassium thiocyanate (1.2 equivalents) followed by the dropwise addition of concentrated hydrochloric acid (1.5 equivalents) under stirring.

-

Reflux the mixture for 8-10 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into crushed ice.

-

The solid product, 1-(2-methoxybenzoyl)thiosemicarbazide, is filtered, washed with water, and recrystallized from ethanol.

Step 3: Synthesis of this compound

-

Suspend 1-(2-methoxybenzoyl)thiosemicarbazide (1 equivalent) in ethanol.

-

Add lead(II) oxide (PbO) (1.5 equivalents) to the suspension.

-

Reflux the mixture for 48 hours.[5]

-

Filter the hot reaction mixture to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF-water) to afford this compound.

Potential Biological Activities

Based on the extensive research on structurally similar 1,3,4-oxadiazole derivatives, this compound is predicted to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity.[6][7] For instance, a closely related compound, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, showed significant growth inhibition against a panel of cancer cell lines, including melanoma, leukemia, breast, and colon cancer.[8] This suggests that the 5-(methoxyphenyl)-1,3,4-oxadiazol-2-amine core is a promising scaffold for the development of novel anticancer agents. The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.[7]

Table 1: Anticancer Activity of a Structurally Related Analogue

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent | 15.43 | [8] |

| K-562 (Leukemia) | Growth Percent | 18.22 | [8] | |

| T-47D (Breast Cancer) | Growth Percent | 34.27 | [8] | |

| HCT-15 (Colon Cancer) | Growth Percent | 39.77 | [8] |

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[9] Derivatives bearing an amino group at the 2-position and an aryl substituent at the 5-position have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] For example, 5-substituted-2-amino-1,3,4-oxadiazoles have exhibited significant antibacterial and antifungal properties.[10] The antimicrobial action is often linked to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anti-inflammatory Activity

Several 2,5-disubstituted-1,3,4-oxadiazoles have been reported to possess significant anti-inflammatory properties.[11] Some derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The anti-inflammatory potential of oxadiazole derivatives with a methoxyphenyl substituent has also been noted, with some compounds showing a reduction in carrageenan-induced paw edema in animal models.[4]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Anticancer Activity Assessment

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data on this compound is limited, the analysis of its structural analogues strongly suggests its potential as a bioactive compound with promising anticancer, antimicrobial, and anti-inflammatory properties. The ortho-methoxy group on the phenyl ring is poised to confer unique conformational and electronic characteristics that may translate into potent and selective biological activity.

The synthetic pathways and experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this molecule. Future research should focus on the synthesis of this compound and its systematic screening against a diverse panel of cancer cell lines and microbial strains. Further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy will be crucial in unlocking the full therapeutic potential of this intriguing 1,3,4-oxadiazole derivative.

References

-

Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International, 2014, 814984. [Link]

-

Scaccia, E., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(21), 5099. [Link]

-

Taha, M., et al. (2014). 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide. Molbank, 2014(3), M826. [Link]

-

Saeed, A., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 25(18), 4238. [Link]

-

Reddy, T. S., et al. (2019). Synthesis and Biological Evaluation of 2-Methoxy-N-Phenyl-6-(5-Phenyl-1, 3,4-Oxadiazol-2-yl) Pyridin-3-Amine Derivatives as Antimicrobial Agents. Letters in Drug Design & Discovery, 16(11), 1228-1237. [Link]

-

Gomha, S. M., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]

-

Kumar, D., et al. (2013). Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. International Journal of Medicinal Chemistry, 2013, 725673. [Link]

-

Singh, P., et al. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData, 8(2), x230093. [Link]

-

Mohammed, Y. H. I., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData, 1(12), x161884. [Link]

-

Sai, G. S., et al. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(3), 1530-1536. [Link]

-

Rehman, A. U., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5677. [Link]

- El-Scherif, A. H. (1964). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. U.S.

-

Pflégr, V., et al. (2021). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLoS ONE, 16(10), e0258163. [Link]

-

Sharma, S., et al. (2012). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1164-1169. [Link]

-

Gąsiorowska, J., et al. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 27(19), 6667. [Link]

-

Husain, A., et al. (2011). Fenbufen Based 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones as Safer Antiinflammatory and Analgesic Agents. Bioorganic & Medicinal Chemistry Letters, 21(11), 3343-3348. [Link]

-

Sarveahrabi, Y., et al. (2021). 2-Substituent Synthesis of 5-3- Methoxyphenyl and 5-4- Methoxyphenyl-1, 3, 4-Oxadiazoles, 2-Yl-Pyridine- 2-Yl-Methanol in Positions of 2 and 3 of 1, 3, 4-Oxadiazoles Containing Halogen and the Evaluation of Their Antibacterial Properties. Journal of Pharmaceutical Research International, 33(42B), 254-263. [Link]

-

Kumar, M., et al. (2018). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Journal of King Saud University - Science, 30(2), 247-255. [Link]

-

Sharma, D., et al. (2012). Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives. Indian Journal of Chemistry, 51B, 436-442. [Link]

-

Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. International Journal of Pharmaceutical and Biomedical Sciences, 8(2), 25-32. [Link]

-

Sharma, U., et al. (2024). Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. Medicinal Chemistry, 21(9), 1063-1084. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. Fenbufen based 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones as safer antiinflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Putative Mechanism of Action of 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

Prepared by: Gemini, Senior Application Scientist

Introduction

The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] This five-membered heterocycle is metabolically stable and serves as a versatile bioisostere for amide and ester functional groups, enhancing the pharmacokinetic profiles of drug candidates.[3] The compound of interest, 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, combines this key heterocycle with a methoxy-substituted phenyl ring and a primary amine, features that suggest a rich potential for molecular interactions and biological modulation.

While the specific mechanism of action for this compound has not been definitively elucidated in publicly available literature, the extensive research on its structural analogues provides a strong foundation for hypothesizing its biological targets and pathways. This guide will, therefore, explore the putative mechanism of action of this compound. We will begin by reviewing the established biological activities of the 1,3,4-oxadiazole class, then propose potential molecular targets for our specific compound, and finally, provide detailed experimental workflows for the validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the pharmacological potential of this promising molecule.

The 1,3,4-Oxadiazole Scaffold: A Locus of Diverse Pharmacological Activity

The 1,3,4-oxadiazole nucleus is a common feature in compounds exhibiting a wide array of biological effects.[2][3][4] This diversity stems from the scaffold's ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules. The specific nature and positioning of substituents on the oxadiazole ring dictate the compound's ultimate pharmacological profile.

A summary of the prominent biological activities associated with 1,3,4-oxadiazole derivatives is presented below:

| Biological Activity | Examples of Molecular Targets/Mechanisms | Reference(s) |

| Anticancer | Inhibition of Deoxyhypusine Synthase (DHPS) | [5] |

| Cytotoxic effects against various cancer cell lines | [6] | |

| Antimicrobial | Inhibition of mycobacterial cell wall biosynthesis (e.g., DprE1 inhibition) | [7] |

| General antibacterial and antifungal activity | [3][4] | |

| Enzyme Inhibition | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition | [8] |

| α-Glucosidase and β-Glucuronidase Inhibition | [9] | |

| Anti-inflammatory | Modulation of inflammatory signaling pathways | [10][11] |

| Antidiabetic | Antiglycation potential | [9][12] |

Proposed Mechanisms of Action for this compound

Based on the established activities of its parent scaffold, we can formulate several hypotheses regarding the mechanism of action of this compound. The presence of the 2-methoxyphenyl group and the 2-amino group are key determinants for target specificity.

Hypothesis 1: Inhibition of Deoxyhypusine Synthase (DHPS) in Cancer

Deoxyhypusine synthase (DHPS) is a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process essential for the proliferation of cancer cells.[5] The inhibition of DHPS is a promising strategy for cancer therapy.[5] Structurally related 1,3,4-oxadiazole derivatives have been identified as allosteric inhibitors of DHPS.[5] The 2-methoxyphenyl moiety of our compound could potentially fit into a hydrophobic pocket of the enzyme, while the 2-amino group could form crucial hydrogen bonds, leading to allosteric inhibition.

Caption: Proposed allosteric inhibition of DHPS by the compound.

Hypothesis 2: Inhibition of Cholinesterases in Neurodegenerative Disorders

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the management of Alzheimer's disease and other dementias.[8] The 1,3,4-oxadiazole scaffold has been successfully incorporated into potent cholinesterase inhibitors.[8] Molecular docking studies of related compounds suggest that the oxadiazole ring and its substituents can interact with the catalytic and peripheral anionic sites of these enzymes. The aromatic methoxyphenyl group could engage in π-π stacking interactions within the enzyme's active site gorge, while the amino group could form hydrogen bonds, blocking substrate access.

Caption: Proposed inhibition of cholinesterases by the compound.

Experimental Protocols for Mechanism of Action Elucidation

To validate the aforementioned hypotheses, a systematic experimental approach is required. The following protocols outline key experiments for target identification and validation.

Protocol 1: DHPS Enzymatic Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on DHPS activity.

Methodology:

-

Recombinant Enzyme Expression and Purification: Express and purify recombinant human DHPS.

-

Assay Components:

-

Recombinant DHPS

-

Substrates: Spermidine and [³H]-NAD⁺

-

eIF5A precursor peptide

-

Test compound dissolved in DMSO

-

-

Assay Procedure:

-

Incubate DHPS with varying concentrations of the test compound for 15 minutes at 37°C in the assay buffer.

-

Initiate the reaction by adding the substrates.

-

Allow the reaction to proceed for 60 minutes at 37°C.

-

Stop the reaction and separate the radiolabeled product from the unreacted substrate using a suitable method (e.g., scintillation proximity assay).

-

Measure the radioactivity to quantify enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Workflow for the DHPS enzymatic inhibition assay.

Protocol 2: Cell-Based Cancer Proliferation Assay

This assay will assess the compound's ability to inhibit the growth of cancer cell lines that are sensitive to DHPS inhibition.

Methodology:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., A375 melanoma, known to be sensitive to DHPS inhibitors).

-

Compound Treatment:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 72 hours.

-

-

Viability Assessment:

-

Add a viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®).

-

Incubate according to the manufacturer's instructions.

-

Measure the signal (fluorescence or luminescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to vehicle-treated controls.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

-

Hypothetical Data:

| Compound | DHPS IC₅₀ (µM) | A375 GI₅₀ (µM) |

| This compound | 0.5 | 5.2 |

| Positive Control (e.g., 7C16) | 0.07 | 4.0 |

Conclusion and Future Directions

This compound is a compound with significant therapeutic potential, owing to its privileged 1,3,4-oxadiazole core. While its precise mechanism of action remains to be elucidated, the available evidence from structurally related compounds allows us to propose compelling hypotheses, such as the inhibition of DHPS or cholinesterases. The experimental protocols detailed in this guide provide a clear roadmap for investigating these potential mechanisms.

Future research should focus on a multi-pronged approach:

-

Broad-panel screening: Test the compound against a wide range of kinases and other enzymes to identify primary targets and potential off-target effects.

-

Structural biology: Co-crystallize the compound with its putative targets to understand the molecular basis of its inhibitory activity.

-

In vivo studies: Evaluate the compound's efficacy and pharmacokinetic profile in relevant animal models of cancer or neurodegenerative disease.

Through such systematic investigation, the full pharmacological profile of this compound can be uncovered, paving the way for its potential development as a novel therapeutic agent.

References

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (URL: [Link])

- N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide - Smolecule. (URL: Not available)

-

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide - ResearchGate. (URL: [Link])

-

In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment - PubMed. (URL: [Link])

-

Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed. (URL: [Link])

-

5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One - Research journals. (URL: [Link])

-

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine - ResearchGate. (URL: [Link])

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole - Oriental Journal of Chemistry. (URL: [Link])

-

Synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives and Evaluation of their antiglycation Potential - ResearchGate. (URL: [Link])

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (URL: [Link])

-

5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC - PubMed Central. (URL: [Link])

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. (URL: [Link])

Sources

- 1. ijper.org [ijper.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 5. In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]

- 8. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel 1,3,4-Oxadiazole Derivatives

Introduction: The 1,3,4-Oxadiazole Scaffold as a Privileged Motif in Medicinal Chemistry

The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] It is one of four possible isomers of oxadiazole, but it has garnered the most significant attention in drug discovery. This is largely due to its remarkable versatility and its status as a "privileged scaffold"—a molecular framework that can bind to multiple, diverse biological targets.[2] The unique electronic and structural properties of the 1,3,4-oxadiazole ring make it an excellent bioisosteric replacement for amide and ester groups, a strategy often employed to enhance metabolic stability and improve pharmacokinetic profiles.[3][4][5] Its ability to participate in hydrogen bonding interactions further contributes to its biological activity.[6]

Derivatives of 1,3,4-oxadiazole exhibit an impressively broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antidiabetic properties.[7][2][8][9][10] This wide-ranging bioactivity has cemented the 1,3,4-oxadiazole nucleus as a cornerstone in the development of novel therapeutic agents.[11] This guide provides an in-depth exploration of the core synthetic strategies used to construct this vital scaffold and delves into the pharmacological insights that drive its application in modern drug development.

Core Synthetic Strategies: From Precursors to the Privileged Ring

The construction of the 1,3,4-oxadiazole ring is typically achieved through cyclization reactions. The choice of synthetic route is dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and the required reaction conditions. Below, we detail the most robust and widely adopted methodologies.

Strategy 1: Cyclodehydration of 1,2-Diacylhydrazines

This is arguably the most fundamental and historically significant method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. The core principle involves the intramolecular cyclization of a 1,2-diacylhydrazine intermediate with the elimination of a water molecule.

Causality Behind Experimental Choices: The success of this reaction hinges on the use of a potent dehydrating agent capable of promoting the cyclization under conditions that do not degrade the starting materials or the product. Traditional reagents like phosphorus oxychloride (POCl₃), sulfuric acid, and polyphosphoric acid are effective but often require harsh conditions (high temperatures).[12] Modern alternatives, such as the Burgess reagent, offer milder reaction conditions, broadening the substrate scope.[8]

Caption: Workflow for 1,3,4-oxadiazole synthesis via cyclodehydration.

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via POCl₃ [12]

-

Preparation of the 1,2-Diacylhydrazine Intermediate: An aromatic acid hydrazide (1 equivalent) is dissolved in a suitable solvent like pyridine or dichloromethane. The solution is cooled in an ice bath. An aromatic acid chloride (1 equivalent) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for 2-4 hours until completion (monitored by TLC). The resulting 1,2-diacylhydrazine is isolated by filtration or extraction.

-

Cyclodehydration Step: The purified 1,2-diacylhydrazine (1 equivalent) is added to an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents).

-

Reaction Execution: The mixture is heated to reflux (typically 80-110 °C) for 4-8 hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured carefully onto crushed ice to decompose the excess POCl₃. The resulting solid precipitate is collected by filtration, washed thoroughly with water and sodium bicarbonate solution to neutralize any remaining acid, and then dried.

-

Final Product: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.

-

Characterization: The structure of the final compound is confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Strategy 2: Oxidative Cyclization of N-Acylhydrazones

This versatile method allows for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles starting from readily available aldehydes and acid hydrazides. The key is the formation of an N-acylhydrazone intermediate, which then undergoes an oxidative C-H bond functionalization to facilitate ring closure.

Causality Behind Experimental Choices: The choice of oxidant is critical. A range of reagents can be used, from heavy metals to greener alternatives. Ceric ammonium nitrate (CAN) and iodine are commonly employed.[13][14] The oxidant must be strong enough to promote the cyclization but selective enough to avoid over-oxidation or unwanted side reactions. The reaction conditions are generally mild, making this a popular method.

Caption: Workflow for 1,3,4-oxadiazole synthesis via oxidative cyclization.

Experimental Protocol: One-Pot Synthesis using Iodine [13][14]

-

Reactant Preparation: An aromatic aldehyde (1 mmol) and an acid hydrazide (1 mmol) are dissolved in a solvent such as ethanol or DMSO.

-

Intermediate Formation: The mixture is stirred at room temperature for 30 minutes to allow for the formation of the N-acylhydrazone intermediate.

-

Oxidative Cyclization: Iodine (I₂, 1.2 mmol) and potassium carbonate (K₂CO₃, 3 mmol) are added to the reaction mixture.

-

Reaction Execution: The mixture is heated to reflux (e.g., 80-120 °C) for 3-6 hours. Reaction progress is monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is poured into a cold solution of sodium thiosulfate to quench the excess iodine. The resulting precipitate is filtered, washed with water, and dried.

-

Final Product: The crude solid is purified by recrystallization from an appropriate solvent to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.

-

Characterization: The final product is characterized by IR, NMR, and mass spectrometry.

Strategy 3: Cyclodesulfurization of Thiosemicarbazides

This is the premier method for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles, a class of derivatives with significant biological activities. The reaction proceeds through a thiosemicarbazide intermediate, which is formed from an acid hydrazide and an isothiocyanate.

Causality Behind Experimental Choices: The key step is the cyclization with the elimination of a sulfur-containing byproduct (like H₂S). This requires a desulfurizing agent. While toxic reagents like mercury salts were used historically, modern methods employ safer and more efficient reagents like tosyl chloride in pyridine or coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), which act as activators for the cyclization.[14] The use of TBTU offers mild conditions and simple work-up procedures.

Experimental Protocol: Synthesis of 2-Amino-1,3,4-Oxadiazoles using TBTU [15]

-

Thiosemicarbazide Synthesis: An acid hydrazide (1 mmol) and an isothiocyanate (1 mmol) are mixed in methanol at room temperature and stirred for 4 hours. The resulting thiosemicarbazide precipitate is filtered, washed with cold methanol, and dried.

-

Cyclodesulfurization: The prepared thiosemicarbazide (1 mmol) is dissolved in DMF (3 mL). Diisopropylethylamine (DIEA, 1 mmol) is added, followed by the coupling reagent TBTU (1.5 mmol).

-

Reaction Execution: The mixture is heated to 50 °C and stirred until the reaction is complete as monitored by TLC.

-

Work-up and Purification: The mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is treated with water, and the resulting solid is isolated by filtration.

-

Final Product: The crude product is washed with methanol and dried. Further purification can be achieved by recrystallization to yield the pure 2-amino-5-substituted-1,3,4-oxadiazole.

-

Characterization: The final structure is confirmed by standard spectroscopic analysis.

Pharmacological Significance and Drug Development Insights

The synthetic accessibility of the 1,3,4-oxadiazole core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[16]

Anticancer Activity

1,3,4-oxadiazole derivatives have emerged as potent anticancer agents that act through diverse mechanisms.[9][17] They have been shown to inhibit critical enzymes and growth factor pathways involved in cancer proliferation.[18][19]

Mechanisms of Action:

-

Kinase Inhibition: Many derivatives inhibit receptor tyrosine kinases like EGFR (epidermal growth factor receptor) and non-receptor kinases like FAK (focal adhesion kinase), disrupting downstream signaling pathways essential for tumor growth and metastasis.[9][17]

-

Enzyme Inhibition: They can act as inhibitors of enzymes like histone deacetylases (HDACs), topoisomerase, and thymidylate synthase, which are crucial for cell cycle progression and DNA replication.[18][20]

-

Apoptosis Induction: Certain derivatives have been found to induce programmed cell death (apoptosis) in cancer cells by activating caspase pathways and depolarizing the mitochondrial membrane.[21]

Sources

- 1. jusst.org [jusst.org]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 8. jchemrev.com [jchemrev.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. ijpsr.com [ijpsr.com]

- 11. rroij.com [rroij.com]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This technical guide focuses on a specific, promising derivative: 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. This document provides a comprehensive overview of its fundamental physicochemical properties, a detailed synthesis protocol, and an exploration of its structural characteristics. By synthesizing available data and drawing logical comparisons with closely related analogs, this guide aims to equip researchers and drug development professionals with the foundational knowledge necessary to explore the full therapeutic potential of this compound.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This scaffold is a privileged structure in drug discovery, consistently appearing in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties[1]. The stability of the oxadiazole ring and its capacity to act as a bioisostere for amide and ester groups make it an attractive component in the design of novel therapeutic agents[1]. The introduction of various substituents onto the oxadiazole core allows for the fine-tuning of its physicochemical and pharmacological properties. The focus of this guide, this compound, incorporates a 2-methoxyphenyl group, a substitution pattern that can significantly influence the molecule's conformation and interaction with biological targets.

Molecular and Physicochemical Profile

The fundamental properties of this compound are summarized below. It is important to note that while some data is directly available for the ortho-methoxy isomer, much of the detailed experimental data in the literature pertains to the closely related para-methoxy isomer, 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. This data is provided for comparative purposes to infer the likely properties of the ortho isomer.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O₂ | [2][3] |

| Molecular Weight | 191.19 g/mol | [2][3] |

| Appearance | Expected to be a solid | [2] |

| Purity | Commercially available up to 95.0% | [2] |

| InChI Key | HTILGWBWTPTFES-UHFFFAOYSA-N | [2] |

Synthesis and Structural Elucidation

The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles is a well-established process in organic chemistry. The most common and reliable method involves the cyclization of an appropriate acylthiosemicarbazide precursor.

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process starting from 2-methoxybenzoyl chloride. The key intermediate is the corresponding acylthiosemicarbazide, which is then cyclized to form the desired 1,3,4-oxadiazole ring. A general and adaptable protocol is described below, based on established methods for analogous compounds[4].

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles[4].

Step 1: Synthesis of 1-(2-Methoxybenzoyl)thiosemicarbazide

-

Dissolve thiosemicarbazide in a suitable solvent such as pyridine or a mixture of water and an organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of 2-methoxybenzoyl chloride to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).

-

The resulting precipitate, 1-(2-methoxybenzoyl)thiosemicarbazide, is collected by filtration, washed with cold water, and dried.

Step 2: Oxidative Cyclization to form this compound

-

Suspend the dried 1-(2-methoxybenzoyl)thiosemicarbazide in a high-boiling point solvent such as ethanol or dimethylformamide.

-

Add an excess of lead(II) oxide (PbO) to the suspension.

-

Reflux the mixture with vigorous stirring for several hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, filter the hot mixture to remove the lead salts and other insoluble materials.

-

Allow the filtrate to cool to room temperature, which should induce the crystallization of the product.

-

Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Structural Characterization and Spectroscopic Data

Table 2: Spectroscopic Data for 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (for comparison)

| Technique | Key Peaks/Signals | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.9 (s, 3H, -OCH₃), 5.1 (s, 2H, -NH₂), 7.1-8.1 (m, 4H, Ar-H) | [5] |

| ¹³C NMR | 155.32, 150.06, 129.21, 125.43, 124.31, 54.32 | [5] |

| IR (KBr) | 3409–3490 cm⁻¹ (-NH₂ stretch), 3050 cm⁻¹ (Ar C-H stretch), 1675 cm⁻¹ (C=N stretch) | [5] |

| Mass Spec (LCMS) | m/z = 191 (M⁺) | [5] |

For this compound, one would expect a more complex aromatic region in the ¹H NMR spectrum due to the different substitution pattern. The chemical shifts of the oxadiazole ring carbons in the ¹³C NMR spectrum are expected to be in a similar range to the para-isomer.

Crystal Structure and Molecular Geometry

A crystal structure for this compound is not currently available in the public domain. However, the crystal structure of the para-methoxy isomer has been determined[5]. In this structure, the molecule is nearly planar, with a small dihedral angle between the phenyl and oxadiazole rings[5]. The crystal packing is stabilized by intermolecular hydrogen bonds involving the amino group and the nitrogen atoms of the oxadiazole ring[5]. It is reasonable to expect that the ortho-methoxy isomer would also adopt a relatively planar conformation, although the steric hindrance from the ortho-methoxy group might lead to a larger dihedral angle between the aromatic rings.

Caption: 2D structure of this compound.

Potential Pharmacological Applications

While specific biological activity data for this compound is limited, the broader class of 2-amino-5-aryl-1,3,4-oxadiazoles has been extensively studied and shown to possess a wide range of pharmacological activities.

-

Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of 1,3,4-oxadiazole derivatives against various cancer cell lines[1][6]. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Antimicrobial Activity: The 1,3,4-oxadiazole nucleus is a common feature in compounds with significant antibacterial and antifungal properties[7][8].

-

Anti-inflammatory and Analgesic Effects: Derivatives of this scaffold have also been reported to exhibit anti-inflammatory and analgesic activities[1].

The presence of the 2-methoxyphenyl substituent on the target molecule provides a unique electronic and steric profile that could lead to novel interactions with biological targets, making it a compound of interest for further pharmacological investigation.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. While a complete experimental dataset for this specific isomer is not yet available in the public literature, this guide has provided a comprehensive overview of its known and inferred physicochemical properties, a detailed and adaptable synthetic protocol, and an outline of its potential pharmacological applications based on the activities of closely related compounds. The information presented herein serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for future studies aimed at unlocking the full therapeutic potential of this promising molecule. Further research is warranted to fully characterize this compound and to explore its biological activities in detail.

References

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

(IUCr) 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. (2016, December 9). IUCr. Retrieved January 14, 2026, from [Link]

-

Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (n.d.). Oriental Journal of Chemistry. Retrieved January 14, 2026, from [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry 2018. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

(IUCr) Syntheses, crystal structures and Hirshfeld surface analysis of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and 2-[(2-chloro-6-fluorobenzyl)sulfanyl]. (n.d.). IUCr. Retrieved January 14, 2026, from [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

(PDF) Crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole, (CH3)C2N2O(NH2). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

1H NMR spectrum of compound 4. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents. (n.d.). Google Patents.

-

Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives and Evaluation of their antiglycation Potential. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 14, 2026, from [Link]

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Unveiling the Therapeutic Promise of 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide to Potential Targets

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Within this promising class of compounds, 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine emerges as a molecule of significant interest for drug discovery and development. While direct and exhaustive studies on this specific molecule remain nascent, a comprehensive analysis of its structural analogs and the broader 1,3,4-oxadiazole family provides compelling evidence for its potential therapeutic applications. This technical guide synthesizes the current understanding of the biological activities of this compound class, identifies high-probability therapeutic targets, and provides detailed methodologies for their investigation. The primary focus will be on its potential as an anticancer, anti-inflammatory, and antimicrobial agent, offering a roadmap for researchers and drug development professionals to unlock its full therapeutic potential.

Introduction: The Privileged 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This arrangement confers favorable physicochemical properties, including metabolic stability, and the capacity for diverse molecular interactions, making it a "privileged scaffold" in drug design.[1][2][3][4] Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[5][6][7] The subject of this guide, this compound, incorporates key pharmacophoric features: the 1,3,4-oxadiazole core, a methoxy-substituted phenyl ring, and a primary amine. These features suggest a high likelihood of interaction with various biological targets, which will be explored in detail.

Anticancer Potential: Targeting Cellular Proliferation and Survival

The most compelling evidence for the therapeutic potential of this compound lies in the anticancer activity of its close structural analogs. While direct studies on the title compound are not yet published, research on similar molecules provides a strong rationale for its investigation as an antineoplastic agent.

Putative Therapeutic Targets

Based on studies of related 1,3,4-oxadiazole derivatives, two primary targets for anticancer activity are hypothesized:

-

Tubulin: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several 1,3,4-oxadiazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[2][8][9][10][11] Molecular docking studies suggest that these compounds may bind to the colchicine-binding site on β-tubulin.

-

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the development and progression of many cancers. Inhibition of HDACs leads to hyperacetylation of histones and other proteins, resulting in cell cycle arrest, differentiation, and apoptosis. The 1,3,4-oxadiazole scaffold has been incorporated into potent HDAC inhibitors, with some derivatives showing selectivity for specific HDAC isoforms.[4][12][13][14][15][16]

Preclinical Evidence from Analog Studies

A study on a closely related analog, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, demonstrated significant anticancer activity across a panel of human cancer cell lines. The data from this study, summarized in the table below, highlights the potential of this chemical class.

| Cancer Cell Line | Cancer Type | Growth Percent (GP) |

| K-562 | Leukemia | 18.22 |

| MDA-MB-435 | Melanoma | 15.43 |

| T-47D | Breast Cancer | 34.27 |

| HCT-15 | Colon Cancer | 39.77 |

Data adapted from Ahsan et al. (2014).

This data strongly suggests that this compound is a promising candidate for anticancer drug development. The logical next step is to directly assess its activity against a panel of cancer cell lines and to investigate its effect on tubulin polymerization and HDAC activity.

Experimental Protocols for Target Validation

A foundational step is to determine the cytotoxic effects of the compound against a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.

This assay directly measures the effect of the compound on the polymerization of tubulin into microtubules.

Protocol: In Vitro Tubulin Polymerization Assay

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and a fluorescence-based reporter in a suitable buffer.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.

-

Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.

Caption: Putative anticancer mechanisms of action.

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. The 1,3,4-oxadiazole scaffold is present in compounds that exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][17][18][19][20]

Primary Therapeutic Target: Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Several 1,3,4-oxadiazole derivatives have been identified as potent and selective COX-2 inhibitors.[1][17][18][19][20]

Experimental Protocol for Target Validation

Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme, a heme cofactor, and a suitable buffer.

-

Compound Incubation: Add various concentrations of this compound and incubate.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of the compound.

Caption: Proposed anti-inflammatory mechanism of action.

Antimicrobial Potential: A Broad-Spectrum Approach

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The 1,3,4-oxadiazole nucleus is a common feature in many compounds with potent antibacterial and antifungal activities.[6][7][21][22][23]

Potential Antimicrobial Targets

The antimicrobial mechanisms of 1,3,4-oxadiazole derivatives are diverse and can include:

-

Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Some 1,3,4-oxadiazoles have been shown to inhibit biofilm formation in pathogenic bacteria.

-

Enzyme Inhibition: Specific enzymes essential for microbial survival are potential targets. For instance, in the context of mycobacteria, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme involved in cell wall synthesis, has been identified as a target for some 1,3,4-oxadiazole derivatives.

Experimental Workflow for Antimicrobial Evaluation

A systematic approach is required to evaluate the antimicrobial potential of this compound.

Caption: A stepwise workflow for antimicrobial assessment.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is still forthcoming, the wealth of data on its structural analogs and the broader 1,3,4-oxadiazole class provides a strong foundation for its further investigation. The most promising avenues for research lie in its potential as an anticancer agent targeting tubulin and HDACs, an anti-inflammatory agent via COX-2 inhibition, and a broad-spectrum antimicrobial. The experimental protocols detailed in this guide provide a clear path for elucidating the precise mechanisms of action and unlocking the full therapeutic potential of this promising molecule. Future research should focus on a comprehensive evaluation of its activity against these targets, followed by medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties.

References

- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. ACS Omega, 6(15), 10266–10279.

- Bonne, D., Heusele, C., Simon, C., & Pantaloni, D. (2006). Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 16(5), 1191-1196.

- El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2016). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(2), 269–277.

- Frank, M., Wagner, J. M., & Christianson, D. W. (2022). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Journal of the American Chemical Society, 144(35), 16066–16076.

- Gomtsyan, A., Bayburt, E. K., & Schmidt, R. G. (2018). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 23(10), 2465.

- He, S., Dong, Z., & Li, J. (2021). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6).

- Hussain, S., Sharma, J., & Kumar, V. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. European Journal of Medicinal Chemistry, 81, 235–244.

- Jarząb, A., Szymański, P., & Kieć-Kononowicz, K. (2021).

- Kamal, A., Reddy, V. S., & Shaik, A. B. (2016). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities.

- Kumar, G., Kumar, D., & Singh, P. (2021). Indolyl-α-keto-1,3,4-oxadiazoles: Synthesis, anti-cell proliferation activity, and inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 37, 127842.

- Löffler, J., Schremmer, H., & Sippl, W. (2022). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase. ChemRxiv.

- Mohamed, M. F. A., Abdel-Maksoud, M. S., & El-Gamal, M. I. (2023). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. Scientific Reports, 13(1), 2169.

- Ragno, R., Valente, S., & Mai, A. (2010). 1,3,4-Oxadiazole-Containing Histone Deacetylase Inhibitors: Anticancer Activities in Cancer Cells. Journal of Medicinal Chemistry, 53(1), 108–121.

- Rashad, A. E., Hegab, M. I., & Abdel-Megeed, M. F. (2017). New 1,3,4-oxadiazole/oxime hybrids: Design, synthesis, anti-inflammatory, COX inhibitory activities and ulcerogenic liability. Bioorganic Chemistry, 73, 101–109.

- Romier, C., Schiltz, M., & Jung, M. (2024). 2-(Difluoromethyl)-1,3,4-oxadiazoles: The Future of Selective Histone Deacetylase 6 Modulation?

- Singh, P., & Kumar, A. (2018). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives.

- Taha, M., Ismail, N. H., & Khan, K. M. (2017). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Bioorganic Chemistry, 75, 129–140.

- Wang, C., Li, Y., & Zhang, Y. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Future Medicinal Chemistry, 14(15), 1145–1163.

- Ahsan, M. J. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 14(11), 1165.

- BenchChem. (2025).

- Choudhary, A., Kumar, A., & Singh, P. (2020). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology, 10, 567.

- D'hooghe, M., & De Kimpe, N. (2021).

- Gürsoy, E., & Taha, M. (2019). Synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives and Evaluation of their antiglycation Potential.

- Kwiecień, H., & Wróbel, A. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361.